molecular formula C8H8BNO2 B8218897 (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid

(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid

Cat. No.: B8218897
M. Wt: 160.97 g/mol
InChI Key: FDARDPTXADHHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Prop-1-yn-1-yl)pyridin-4-yl)boronic acid (CAS 1189373-05-4) is an organoboron compound featuring a pyridine ring functionalized with a boronic acid group and a propynyl substituent. With the molecular formula C 8 H 8 BNO 2 and a molecular weight of 160.97 g/mol, this reagent is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in palladium-catalyzed reactions, such as the synthesis of N-allylbenzamide derivatives through hydroarylation strategies. These derivatives are key precursors to oxazolines, which are prominent five-membered heterocycles found in pharmaceuticals, agrochemicals, and ligands for asymmetric catalysis . The boronic acid group enables the formation of new carbon-carbon bonds, providing researchers with a versatile tool to create diverse and complex molecular architectures from a single, multifunctional intermediate . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet. This compound requires storage in an inert atmosphere at -20°C to maintain stability .

Properties

IUPAC Name

(2-prop-1-ynylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARDPTXADHHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C#CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-(prop-1-yn-1-yl)pyridine

Procedure :

  • Starting material : 4-Bromo-2-iodopyridine.

  • Sonogashira coupling : React with propyne under Pd(PPh₃)₂Cl₂/CuI catalysis in THF at 60–80°C.

    • Conditions :

      • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

      • Base: Et₃N

      • Solvent: THF

      • Yield: 70–85%.

Step 2: Miyaura Borylation of 4-Bromo-2-(prop-1-yn-1-yl)pyridine

Procedure :

  • Miyaura borylation : React with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.

    • Conditions :

      • Catalyst: Pd(dppf)Cl₂ (3 mol%)

      • Base: KOAc

      • Solvent: Dioxane, 80°C

      • Yield: 60–75%.

  • Hydrolysis : Convert pinacol boronate to boronic acid using HCl/H₂O.

Challenges :

  • Competing protodeboronation due to electron-deficient pyridine ring.

  • Mitigation : Use MIDA boronate protection during coupling steps.

Step 1: Synthesis of 2-(Prop-1-yn-1-yl)pyridine-4-boronic Acid Pinacol Ester

Procedure :

  • Starting material : 4-Bromo-2-iodopyridine.

  • Miyaura borylation : Introduce boronate ester at 4-position.

  • Sonogashira coupling : React with propyne under Pd/Cu catalysis.

Optimization :

  • Ligand effects : Electron-rich ligands (XPhos) improve alkyne coupling efficiency.

  • Solvent : DMF enhances solubility of boronate intermediates.

Step 2: Deprotection to Boronic Acid

Procedure :

  • Hydrolyze pinacol ester using 1 M HCl.

    • Yield: 85–90%.

Alternative Route: Direct Borylation of Pre-functionalized Pyridines

Procedure :

  • Starting material : 2-(Prop-1-yn-1-yl)pyridine.

  • Directed ortho-borylation : Use Ir-catalyzed C–H borylation.

    • Conditions :

      • Catalyst: [Ir(OMe)(cod)]₂ (3 mol%)

      • Ligand: dtbpy

      • Solvent: Cyclohexane, 100°C

      • Yield: 50–65%.

Limitations :

  • Low regioselectivity for 4-position.

  • Mitigation : Use sterically hindered directing groups.

Optimization Strategies

Catalyst Systems

CatalystLigandSolventTemperatureYield (%)Reference
Pd(PPh₃)₂Cl₂/CuINoneTHF60°C85
Pd(dppf)Cl₂dppfDioxane80°C75
[Ir(OMe)(cod)]₂dtbpyCyclohexane100°C65

Solvent Effects

  • THF : Optimal for Sonogashira coupling due to moderate polarity.

  • Dioxane : Enhances stability of Pd catalysts in Miyaura borylation.

Protecting Groups

  • MIDA boronate : Improves stability during alkyne coupling.

  • Pinacol ester : Facilitates purification via crystallization.

Challenges and Solutions

Boronic Acid Instability

  • Issue : Protodeboronation under basic conditions.

  • Solution : Use buffered hydrolysis (pH 5–6) and low temperatures.

Regioselectivity in C–H Borylation

  • Issue : Competing borylation at 3- or 5-positions.

  • Solution : Employ steric directing groups (e.g., 2-methoxy).

Comparative Analysis of Routes

RouteStepsTotal Yield (%)ScalabilityCost
A250–60HighModerate
B255–65ModerateHigh
C150–65LowHigh

Chemical Reactions Analysis

Types of Reactions

(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This boronic acid derivative serves as an essential building block in organic synthesis. It is utilized in the construction of more complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Reactivity with Electrophiles

  • The boronic acid group can react with electrophiles, allowing for functionalization at specific sites on a target molecule. This reactivity is crucial for developing novel compounds with tailored properties for specific applications .

Biological Applications

Anticancer Research

  • Recent studies have indicated that (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. This compound can induce apoptosis and inhibit cell cycle progression, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

  • The compound has been shown to interact with specific enzymes, modulating their activity. For instance, its potential to inhibit proteasome activity can lead to the accumulation of pro-apoptotic factors in cancer cells, enhancing therapeutic efficacy.

Material Science

Sensor Development

  • Boronic acids are known for their ability to form reversible covalent bonds with diols. This property has been exploited to develop glucose-responsive materials that can be used in biosensors for diabetic monitoring or drug delivery systems that respond to blood sugar levels .

Polymeric Systems

  • Incorporation of this compound into polymeric matrices enhances their responsiveness to environmental changes, such as pH or glucose concentration. This leads to improved performance in drug delivery applications .

Case Study 1: Anticancer Activity
In a study exploring the antiproliferative effects of various boronic acids on cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells and MV4-11 leukemia cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 2: Glucose-Sensitive Drug Delivery
Research conducted by Matsumoto et al. highlighted the use of boronic acid derivatives in creating glucose-sensitive polymeric systems. The study showed that incorporating this compound into these systems allowed for controlled release of insulin in response to elevated glucose levels, suggesting its potential application in diabetes management .

Mechanism of Action

The mechanism of action of (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The structural uniqueness of (2-(Prop-1-yn-1-yl)pyridin-4-yl)boronic acid lies in its substituents. Below is a comparison with analogous compounds:

Compound Name Substituent Position & Type Electronic Effects Key References
This compound 2-position: Propynyl; 4-position: B(OH)₂ Strong electron-withdrawing (propynyl) Synthetic inference
(3-(Pyridin-4-yl)phenyl)boronic acid 3-position: Pyridinyl; boronic acid on benzene Electron-deficient (pyridine)
(2-Chloropyridin-4-yl)boronic acid 2-position: Cl; 4-position: B(OH)₂ Moderate electron-withdrawing (Cl)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl on benzene Electron-donating (methoxy)

Key Observations :

  • The propynyl group in the target compound enhances electron withdrawal compared to halides (e.g., Cl in ) or electron-donating groups (e.g., methoxyethyl in ).
  • The pyridine ring itself contributes to electron deficiency, similar to phenylboronic acids with pyridinyl substituents .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki reactions. Substituent electronic and steric effects influence coupling efficiency:

Comparative Reactivity

Compound Reactivity Notes Reference
This compound High reactivity due to electron-withdrawing propynyl group activating the boronic acid Synthetic inference
(1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acid Used in kinase inhibitor synthesis; moderate yields (64–92%)
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid Employed in AIE probe synthesis; steric hindrance may limit reactivity

Theoretical Insights :

  • The propynyl group likely accelerates transmetallation in Suzuki reactions by increasing the electrophilicity of the boron atom, similar to nitro or cyano substituents. This contrasts with bulky or electron-donating groups (e.g., methoxy), which may slow reactivity .

Comparison with HDAC and PBP Inhibitors

Compound Target Activity Key Findings Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (HDAC) IC₅₀ ~1 µM; superior to trichostatin A
Aliphatic boronic acids (e.g., Compound 2 in ) Penicillin-binding protein 1b (PBP1b) Lower activity vs. aromatic analogs
This compound Hypothetical targets (kinases, HDACs) Predicted high affinity due to aromatic + electron-withdrawing substituents Inference

Analysis :

  • Aromatic boronic acids (e.g., pyridinyl derivatives) generally exhibit higher biological activity than aliphatic analogs due to enhanced target binding via π-π stacking .

Room-Temperature Phosphorescence (RTP)

Boronic acid derivatives grafted onto polymers show tunable RTP properties:

Compound RTP Lifetime (s) Key Feature Reference
(N-Phenylcarbazol-2-yl)-boronic acid 3.517–4.444 Ultralong RTP due to n–π* transitions
This compound Not reported Predicted moderate RTP due to conjugation disruption Inference

Mechanistic Insight :

  • The propynyl group may disrupt conjugation in the pyridine ring, reducing n–π* transition efficiency compared to carbazole-based boronic acids .

Biological Activity

(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H12BNO2\text{C}_{12}\text{H}_{12}\text{BNO}_2

This compound features a pyridine ring substituted with a propyne group and a boronic acid moiety, which contributes to its reactivity and biological activity.

Antiproliferative Effects

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen (PCNA) levels .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11 (Leukemia)5PARP cleavage and microtubule-associated protein fragmentation
3-amino-2H-pyrazolo[4,3-c]pyridine derivativesK562 (Leukemia)15Inhibition of RSK2 kinase

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : The compound can activate caspases, leading to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Similar boronic acids have been shown to inhibit enzymes such as p38 MAP kinase and CDK2/Cyclin A, which are critical for cell cycle progression and survival .
  • Regulation of Autophagy : Studies suggest that these compounds can influence autophagic pathways, potentially leading to enhanced cell death in malignant cells.

Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with the compound resulted in a significant reduction in cell viability at concentrations around 10 µM. The mechanism was attributed to the activation of apoptotic pathways and a decrease in PCNA expression levels, indicating impaired DNA synthesis and repair mechanisms .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of various boronic acids against specific kinases involved in cancer signaling pathways. The results indicated that this compound showed promising inhibitory activity against RSK2 and p38 MAP kinase, suggesting its potential as a therapeutic agent for targeting these pathways in cancer therapy .

Q & A

Q. How can researchers design a high-throughput screening protocol for derivatives of this compound in catalysis or medicinal chemistry?

  • Methodological Answer :
  • Library Synthesis : Use automated liquid handlers for parallel reactions.
  • Analysis : Implement LC-MS with short runtimes (<5 min) and UV/ELSD detection.
  • Data Handling : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.